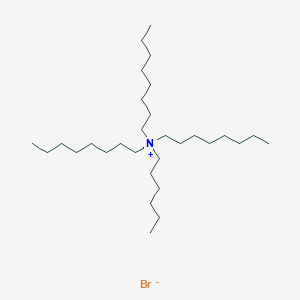

N-Hexyl-N,N-dioctyloctan-1-aminium bromide

Description

N-Hexyl-N,N-dioctyloctan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and laboratory applications due to its ability to facilitate the formation of micelles and enhance the solubility of hydrophobic compounds in aqueous solutions.

Properties

CAS No. |

61175-82-4 |

|---|---|

Molecular Formula |

C30H64BrN |

Molecular Weight |

518.7 g/mol |

IUPAC Name |

hexyl(trioctyl)azanium;bromide |

InChI |

InChI=1S/C30H64N.BrH/c1-5-9-13-17-20-24-28-31(27-23-16-12-8-4,29-25-21-18-14-10-6-2)30-26-22-19-15-11-7-3;/h5-30H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

RFHUQYXNINANHX-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC[N+](CCCCCC)(CCCCCCCC)CCCCCCCC.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-N,N-dioctyloctan-1-aminium bromide typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-dioctyloctan-1-amine with hexyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform, with the addition of a base like sodium hydroxide to neutralize the generated hydrogen bromide.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction principles but is optimized for large-scale production with enhanced safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N,N-dioctyloctan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions and complexation with various anions.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other halide ions.

Ion-Exchange Reactions: Often conducted in aqueous solutions with various salts to facilitate the exchange of the bromide ion with other anions.

Major Products Formed

Substitution Reactions: Products include N-Hexyl-N,N-dioctyloctan-1-aminium hydroxide or other substituted ammonium salts.

Ion-Exchange Reactions: Result in the formation of new quaternary ammonium salts with different anions.

Scientific Research Applications

N-Hexyl-N,N-dioctyloctan-1-aminium bromide has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst to enhance the rate of reactions between compounds in different phases.

Biology: Employed in the extraction and purification of biomolecules due to its surfactant properties.

Medicine: Investigated for its potential use in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.

Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of N-Hexyl-N,N-dioctyloctan-1-aminium bromide is primarily based on its ability to form micelles. These micelles can encapsulate hydrophobic molecules, increasing their solubility in aqueous environments. The compound interacts with molecular targets through electrostatic and hydrophobic interactions, facilitating the transport and stabilization of various substances.

Comparison with Similar Compounds

Similar Compounds

- N-Methyl-N,N-dioctyloctan-1-aminium bromide

- N,N-Dioctyloctan-1-aminium chloride

- Trioctylmethylammonium bromide

Uniqueness

N-Hexyl-N,N-dioctyloctan-1-aminium bromide is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant and phase transfer catalyst compared to other similar compounds with different alkyl chain lengths.

Biological Activity

N-Hexyl-N,N-dioctyloctan-1-aminium bromide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of ionic liquids and surfactants. Its structure can be represented as follows:

- Molecular Formula : CHBrN

- Molecular Weight : 426.58 g/mol

- Solubility : Highly soluble in polar solvents, demonstrating amphiphilic characteristics.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Quaternary ammonium compounds are known for their antimicrobial properties. This compound exhibits bactericidal effects against a range of Gram-positive and Gram-negative bacteria due to its ability to disrupt microbial cell membranes.

- Cytotoxicity : Studies have indicated that this compound can induce cytotoxic effects in various cell lines. The mechanism involves the disruption of cellular membranes and interference with cellular processes.

- Surface Activity : Its surfactant properties enhance its ability to lower surface tension, which can be beneficial in drug delivery systems and enhancing bioavailability.

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Pseudomonas aeruginosa | 128 µg/mL | 10 |

Table 1: Antimicrobial activity of this compound

Cytotoxicity Studies

Cytotoxicity was assessed using various cell lines (e.g., HeLa, MCF-7). The results indicated a dose-dependent increase in cytotoxicity, as shown in Table 2.

| Concentration (µg/mL) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 90 | 92 |

| 50 | 70 | 68 |

| 100 | 50 | 45 |

Table 2: Cytotoxic effects of this compound on cell lines

Case Study 1: Antimicrobial Application

In a clinical setting, this compound was tested as a disinfectant in hospital environments. The study demonstrated a significant reduction in microbial load on surfaces treated with the compound compared to control surfaces.

Case Study 2: Drug Delivery System

Research explored the use of this compound in formulating a drug delivery system for hydrophobic drugs. The results showed improved solubility and bioavailability, indicating its potential as an effective carrier for pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.